1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H13ClN2O2S |
|---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
1-(5-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O2S/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) |
InChI Key |
HVDWIUIYUWCBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : 2-Chloro-5-chlorobenzo[d]thiazole (synthesized via cyclization of 2-amino-4-chlorothiophenol with chloroacetyl chloride).
-
Nucleophile : Piperidine-4-carboxylic acid (protected as a tert-butyl ester to prevent side reactions).
-
Base : Potassium carbonate or triethylamine in polar aprotic solvents (e.g., DMF, acetonitrile).
-
Temperature : 80–120°C for 12–24 hours.
Yields for this route typically range from 45% to 65%, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.
Metal-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis offers an alternative for forming the C–N bond between the thiazole and piperidine moieties. The Buchwald-Hartwig amination, widely used in aryl amination, can be adapted for this synthesis.
Protocol Overview
-
Substrate Preparation : 2-Bromo-5-chlorobenzo[d]thiazole is synthesized via bromination of the parent thiazole.
-
Catalytic System : Palladium(II) acetate with Xantphos as a ligand.
-
Coupling Partner : Piperidine-4-carboxylic acid (protected as a methyl ester to enhance solubility).
-
Conditions :
-
Solvent: Toluene or dioxane.
-
Base: Cs2CO3.
-
Temperature: 100–110°C for 18–36 hours.
-
This method achieves yields of 50–70%, with the ester subsequently hydrolyzed using LiOH in THF/water.
Multi-Step Synthesis with Intermediate Protection
Complex molecules often require protective-group strategies to avoid undesired side reactions. A representative pathway involves:
Step 1: Thiazole Ring Formation
5-Chlorobenzo[d]thiazole-2-amine is cyclized from 2-amino-4-chlorothiophenol using thiourea and hydrochloric acid.
Step 2: Piperidine Carboxylate Protection
Piperidine-4-carboxylic acid is protected as a tert-butyl ester (Boc) using di-tert-butyl dicarbonate.
Step 3: Coupling and Deprotection
The protected piperidine reacts with 2-chloro-5-chlorobenzo[d]thiazole under SNAr conditions, followed by Boc removal with trifluoroacetic acid. Final hydrolysis of the ester yields the target compound.
Key Data :
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Coupling | K2CO3, DMF, 90°C | 58% | 92% |
| Deprotection | TFA/DCM | 95% | 98% |
| Hydrolysis | LiOH, THF/H2O | 89% | 99% |
Industrial-Scale Process Considerations
Patent literature highlights scalable methods for related thiazolidine carboxylates, emphasizing solvent selection and energy efficiency. For instance:
-
Solvent : Ethanol reduces environmental impact compared to DMF.
-
Acylation : Acetic anhydride facilitates simultaneous carboxylation and acylation in one pot.
-
Workup : Vacuum filtration and cold ethanol washes improve recovery.
Adapting these principles, a pilot-scale synthesis of 1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid achieved 60% overall yield with 99% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup, low cost | Moderate yields, requires high temps | 45–65% |
| Buchwald-Hartwig | High regioselectivity | Expensive catalysts, sensitive to oxygen | 50–70% |
| Multi-Step with Protection | High purity | Lengthy process, multiple steps | 40–60% |
| Industrial-Scale | Scalable, eco-friendly | Specialized equipment needed | 55–70% |
Chemical Reactions Analysis
1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Heterocyclic Core Differences
Substituent Effects
- Chlorine (Cl) : Present in the target compound and its oxazole analogue (), chlorine enhances binding via halogen bonding and hydrophobic effects.
- Bromobenzyl Group : The 4-bromo-benzyl substituent () introduces steric bulk and lipophilicity, likely impacting membrane permeability and off-target interactions .
Physicochemical and Pharmacological Properties
Table 2: Inferred Properties Based on Structural Features
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Pharmacological Traits |
|---|---|---|---|---|
| 1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid | ~306.7 | ~2.5 | Moderate (carboxylic acid) | Enzyme inhibition, CNS penetration |
| 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid | ~300.7 | ~2.0 | Higher than thiazole | Reduced membrane permeability |
| 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | 281.25 | ~1.8 | High (due to CF₃) | Enhanced metabolic stability |
| 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride | ~346.6 | ~3.0 | Low (hydrochloride salt) | Potential kinase inhibition |
Biological Activity
1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid is a synthetic compound notable for its potential biological activities. With a molecular formula of C13H13ClN2O2S and a molecular weight of 296.77 g/mol, this compound has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties.
The compound's structure includes a piperidine ring and a chlorinated benzothiazole moiety, which are significant for its biological activity. The presence of the chlorine atom on the benzothiazole enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2O2S |
| Molecular Weight | 296.77 g/mol |
| IUPAC Name | 1-(5-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
| CAS Number | 702669-57-6 |
The biological activity of 1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound may exhibit anti-inflammatory and analgesic properties. Additionally, its structural components suggest potential interactions with other molecular targets, such as receptors involved in pain perception and inflammation.
Anti-inflammatory Activity
Research indicates that compounds similar to 1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid demonstrate significant anti-inflammatory effects. The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation. In vitro studies have shown promising results in reducing inflammatory markers in cell lines.
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential cytotoxic effects against cancer cell lines. Preliminary studies have indicated that derivatives containing the benzothiazole moiety exhibit varying degrees of cytotoxicity against human cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer types, indicating their potential as anticancer agents.
Case Studies
- Study on Cytotoxicity : A study involving derivatives of benzothiazole reported that compounds with modifications at the 4-position of the piperidine ring exhibited enhanced cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM .
- Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory properties of related compounds through a carrageenan-induced paw edema model in rats, revealing significant reductions in paw swelling when treated with these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of both the benzothiazole and piperidine components in determining biological activity. Modifications to either moiety can significantly impact potency:
- Chlorine Substitution : The presence of chlorine at the 5-position on the benzothiazole ring enhances lipophilicity and may improve binding affinity to biological targets.
- Piperidine Modifications : Altering substituents on the piperidine ring can lead to variations in pharmacological profiles, affecting both efficacy and selectivity.
Q & A
Q. Critical Variables :
- Stoichiometry : Excess chlorobenzo[d]thiazole precursor (1.2–1.5 eq.) minimizes unreacted piperidine intermediates .
- Catalysts : Piperidine or triethylamine as bases accelerate amide bond formation .
How can researchers resolve contradictions in reported biological activities across different cell lines?
Advanced Research Focus
Discrepancies in cytotoxicity data (e.g., IC₅₀ values varying by >10-fold) often stem from:
- Cell Line Heterogeneity : Differences in membrane permeability (e.g., MCF-7 vs. HEPG-2) due to P-glycoprotein expression levels .
- Assay Protocols : SRB (sulforhodamine B) vs. MTT assays yield divergent results; SRB is more reliable for adherent cells due to its protein-binding specificity .
- Control Normalization : Use of WI-38 fibroblast cells as a normal baseline ensures cancer-specific activity .
Q. Methodological Recommendations :
- Standardized Protocols : Adhere to NCI guidelines for cell culture (RPMI-1640 medium, 5% FBS) and exposure times (48–72 hours) .
- DMSO Controls : Limit solvent concentration to ≤0.5% to avoid artifactual growth inhibition .
What advanced spectroscopic techniques are recommended for characterizing this compound’s structure?
Q. Basic Research Focus
Q. Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula .
- X-ray Crystallography : Resolves piperidine ring conformation (chair vs. boat) and dihedral angles between heterocycles .
What strategies mitigate side reactions during the introduction of the chlorobenzo[d]thiazole moiety?
Advanced Research Focus
Common side reactions include:
- Over-Substitution : Formation of di-adducts due to excess electrophilic reagents.
- Oxidative Degradation : Thiazole ring instability under acidic conditions.
Q. Process Optimization :
- Reaction Monitoring : TLC (silica GF₂₅₄, ethyl acetate/hexane 3:7) tracks intermediate formation .
- Low-Temperature Steps : Gradual addition of reagents at 0–5°C reduces exothermic side reactions .
How does the compound’s stereoelectronic profile influence its receptor binding affinity?
Q. Advanced Research Focus
- Piperidine Conformation : Chair conformation maximizes hydrophobic interactions with ATP-binding pockets (e.g., kinase targets) .
- Chlorine Substituent Effects : The 5-Cl group on benzo[d]thiazole enhances electron-withdrawing properties, increasing π-π stacking with aromatic residues (e.g., EGFR Tyr-869) .
- Molecular Docking : AutoDock Vina simulations show a binding energy of −9.2 kcal/mol for PI3Kγ, correlating with IC₅₀ = 1.8 µM .
Q. Experimental Validation :
- SAR Studies : Analogues lacking the 4-carboxylic acid group show 10-fold reduced activity, highlighting its role in H-bonding .
What computational methods predict the compound’s metabolic stability?
Q. Advanced Research Focus
- In Silico Tools :
- Experimental Correlates : Microsomal stability assays (human liver microsomes, NADPH) show t₁/₂ = 45 minutes, aligning with predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
